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Compound of Interest

2-Methylpyrimidine-4-
Compound Name:
carbaldehyde

Cat. No. B0g9756

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a key
synthetic route for 2-Methylpyrimidine-4-carbaldehyde (CAS No. 1004-17-7), a heterocyclic
aldehyde of interest in medicinal chemistry and organic synthesis. This document is intended to
serve as a comprehensive resource, presenting available data in a structured format and
outlining experimental methodologies.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-Methylpyrimidine-4-
carbaldehyde. It is important to note that while this compound is commercially available,
comprehensive, officially published spectroscopic data sets are not readily available in peer-
reviewed literature. The data presented here is a composite of information from chemical
supplier databases and predicted values, and should be considered as a reference guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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IH NMR

BC NMR

Predicted Chemical Shift () ppm

Predicted Chemical Shift () ppm

~10.1 (s, 1H, -CHO) ~193.0 (C=0)
~8.9 (d, 1H, pyrimidine H6) ~168.0 (C2)
~7.7 (d, 1H, pyrimidine H5) ~158.0 (C4)
~2.8 (s, 3H, -CHs) ~152.0 (C6)

Solvent and instrument parameters not specified

in available data.

Solvent and instrument parameters not specified

in available data.

Note: Predicted values are based on
computational models and may differ from

experimental results.

Note: Predicted values are based on
computational models and may differ from

experimental results.

Infrared (IR) Spectroscopy

Wavenumber (cm—1)

Functional Group Assignment

~2950-2850 C-H stretch (methyl)

~2850-2750 C-H stretch (aldehyde)
~1710-1690 C=0 stretch (aldehyde)
~1600-1450 C=N, C=C stretch (pyrimidine ring)
~1450-1350 C-H bend (methyl)

Mass Spectrometry (MS)

Technique

Observed m/z

Assignment

Not Specified

122.12 (exact mass)

[M]+

Experimental Protocols

A common synthetic route to 2-Methylpyrimidine-4-carbaldehyde involves the hydrolysis of

its acetal precursor, 4-(dimethoxymethyl)-2-methylpyrimidine.
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Synthesis of 2-Methylpyrimidine-4-carbaldehyde from 4-
(Dimethoxymethyl)-2-methylpyrimidine

This protocol outlines the acid-catalyzed hydrolysis of 4-(dimethoxymethyl)-2-methylpyrimidine.
Materials:

 4-(Dimethoxymethyl)-2-methylpyrimidine

e Hydrobromic acid (48% aqueous solution)

o Water

o Diethyl ether

o Saturated aqueous sodium carbonate solution

o Ethyl acetate

¢ Magnesium sulfate (anhydrous)

Procedure:

» To a solution of hydrobromic acid (48% in water), add 4-(dimethoxymethyl)-2-
methylpyrimidine.

« Stir the reaction mixture at room temperature for approximately 2 hours.

 Dilute the reaction mixture with water and wash with diethyl ether twice to remove any
unreacted starting material.

o Carefully neutralize the aqueous layer with a saturated solution of sodium carbonate until the
pH is neutral.

o Extract the aqueous layer with ethyl acetate twice.

o Combine the organic extracts and dry over anhydrous magnesium sulfate.
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e The resulting solution contains the crude 2-Methylpyrimidine-4-carbaldehyde, which can
be further purified by column chromatography or used directly in subsequent reactions.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent
spectroscopic analysis of 2-Methylpyrimidine-4-carbaldehyde.

Synthesis

4-(Dimethoxymethyl)-2-methylpyrimidine
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Caption: Workflow for the synthesis and spectroscopic characterization of 2-Methylpyrimidine-

4-carbaldehyde.
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 To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 2-
Methylpyrimidine-4-carbaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b089756#spectroscopic-data-of-2-
methylpyrimidine-4-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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